molecular formula C10H13NO B13195306 4-Ethoxy-2,3-dihydro-1H-isoindole

4-Ethoxy-2,3-dihydro-1H-isoindole

Cat. No.: B13195306
M. Wt: 163.22 g/mol
InChI Key: KZNSYWWJLLTMAY-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them regioisomers of the more abundant 1H-indole heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-dihydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of ethylamine with phthalic anhydride, followed by cyclization and reduction steps . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,3-dihydro-1H-isoindole is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-ethoxy-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C10H13NO/c1-2-12-10-5-3-4-8-6-11-7-9(8)10/h3-5,11H,2,6-7H2,1H3

InChI Key

KZNSYWWJLLTMAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CNC2

Origin of Product

United States

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